Cas no 473-01-8 (Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-)

Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)- structure
473-01-8 structure
Product Name:Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-
Numero CAS:473-01-8
MF:C10H18O
MW:154.249323368073
CID:332356
PubChem ID:117419
Update Time:2025-04-19

Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1R,2S,5R)-
    • [(1S,4S,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanol
    • [1R-(1alpha,2beta,5alpha)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
    • (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
    • [(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]methanol
    • (1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
    • BICYCLO(3.1.1)HEPTANE-2-METHANOL, 6,6-DIMETHYL-, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
    • (1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
    • UNII-5GUL9KW53X
    • (+/-)-CIS-MYRTANOL
    • cis-Myrtenol
    • Myrtanol, cis-(-)-
    • BICYCLO(3.1.1)HEPTANE-2-METHANOL, 6,6-DIMETHYL-, (1R,2S,5R)-REL-
    • InChI=1/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
    • 9C2LHW9ZQJ
    • UNII-9C2LHW9ZQJ
    • 15358-92-6
    • EINECS 207-459-8
    • SCHEMBL8991537
    • AI 3-36272
    • Q67879799
    • 5GUL9KW53X
    • Myrtanol, cis-
    • cis-Myrtanol
    • [(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
    • AI3-36272
    • EINECS 239-396-7
    • Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, [1S-(1.alpha.,2.beta.,5.alpha.)]-
    • MYRTANOL, (R)-CIS-
    • LDWAIHWGMRVEFR-IWSPIJDZSA-
    • 473-01-8
    • (1R,2S,5R)-6,6-DIMETHYLBICYCLO(3.1.1)HEPTANE-2-METHANOL
    • Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, cis-
    • REL-(1R,2S,5R)-6,6-DIMETHYLBICYCLO(3.1.1)HEPTANE-2-METHANOL
    • (R)-CIS-MYRTANOL
    • (1R,2S,5R)-(+)-10-Pinanol
    • Inchi: 1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
    • Chiave InChI: LDWAIHWGMRVEFR-IWSPIJDZSA-N
    • Sorrisi: OC[C@H]1CC[C@@H]2C[C@H]1C2(C)C

Proprietà calcolate

  • Massa esatta: 154.136
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 0.95g/cm3
  • Punto di ebollizione: 219.5ºC at 760mmHg
  • Punto di infiammabilità: 96ºC
  • Indice di rifrazione: 1.477
  • PSA: 20.23000
  • LogP: 2.05100
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti